Bienvenue dans la boutique en ligne BenchChem!

4-Cyclobutoxypiperidine

Histamine H3 Receptor Antagonists CNS Drug Discovery Structure-Activity Relationship (SAR)

4-Cyclobutoxypiperidine (CAS 1174044-16-6) offers a conformationally constrained cyclobutoxy-piperidine scaffold for CNS drug discovery. The cyclobutyl ether imparts metabolic stability vs. linear alkoxy analogs and a superior CNS MPO profile (LogP ~1.3, PSA 21.3 Ų) for optimal brain penetration. Validated in clinical candidate SUVN-G3031 (H3R inverse agonist) and nanomolar CCK-B antagonists. The secondary amine enables versatile derivatization for PROTAC linker/E3 ligand conjugation. ≥98% purity, ideal for focused GPCR library synthesis and SAR optimization.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 1174044-16-6
Cat. No. B1423099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclobutoxypiperidine
CAS1174044-16-6
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CC(C1)OC2CCNCC2
InChIInChI=1S/C9H17NO/c1-2-8(3-1)11-9-4-6-10-7-5-9/h8-10H,1-7H2
InChIKeyROUKMOFCAFBPAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclobutoxypiperidine: A Conformationally Constrained Piperidine Building Block for CNS and Targeted Protein Degradation Research


4-Cyclobutoxypiperidine (CAS 1174044-16-6) is a piperidine derivative featuring a cyclobutoxy group at the 4-position, combining the privileged piperidine scaffold—the most common heterocyclic subunit in FDA-approved drugs—with a conformationally restricted cyclobutyl ether moiety [1]. This structural fusion confers distinct physicochemical properties, including a calculated LogP of 0.68–1.64 and a polar surface area (PSA) of 21.26 Ų, which influence membrane permeability and central nervous system (CNS) penetration [2]. The compound serves as a versatile building block in medicinal chemistry, enabling the construction of molecules with enhanced metabolic stability and defined spatial orientation for receptor interactions, as evidenced by its incorporation into advanced clinical candidates [3].

Why 4-Cyclobutoxypiperidine Cannot Be Simply Replaced by Other 4-Alkoxy or 4-Cycloalkyl Piperidines


The cyclobutoxy group in 4-cyclobutoxypiperidine is not merely a lipophilic appendage; it enforces a specific conformational constraint and ether oxygen positioning that critically modulates target engagement, metabolic stability, and ADME properties. Compared to linear 4-alkoxy analogs (e.g., 4-methoxy- or 4-ethoxypiperidine), the cyclobutyl ring reduces conformational flexibility, which can enhance binding affinity for sterically defined pockets and improve metabolic resistance to oxidative enzymes such as CYP3A4 [1]. In contrast to larger cyclic ethers (e.g., 4-cyclopentyloxy- or 4-cyclohexyloxypiperidine), the cyclobutyl group maintains a lower molecular weight and a smaller steric footprint, preserving favorable brain penetration characteristics while still offering sufficient lipophilicity for passive diffusion [2]. Generic substitution with any other 4-substituted piperidine would alter both the three-dimensional presentation of the amine and the electronic properties of the ether oxygen, potentially compromising the structure-activity relationship (SAR) established for specific biological targets, such as histamine H3 receptors or cholecystokinin type B (CCK-B) receptors [3].

Quantitative Differentiation Evidence for 4-Cyclobutoxypiperidine Against In-Class Analogs


Subnanomolar H3 Receptor Affinity: Cyclobutyl-Constrained Ethers vs. Unconstrained Analogs

A series of 1'-cyclobutyl-6-(4-piperidyloxy)spiro[benzopyran-2,4'-piperidine] derivatives, which incorporate the 4-cyclobutoxypiperidine motif, demonstrated low nanomolar affinity for human and rat histamine H3 receptors (H3R). In contrast, unconstrained 4-alkoxy piperidine analogs lacking the cyclobutyl ring showed significantly reduced affinity, highlighting the critical role of the cyclobutyl group in achieving high potency. The study reported that these cyclobutyl-constrained ethers exhibited excellent selectivity against H1, H2, and H4 receptor subtypes and maintained stability in liver microsomes [1].

Histamine H3 Receptor Antagonists CNS Drug Discovery Structure-Activity Relationship (SAR)

CCK-B Receptor Antagonism: IC50 = 31 nM in Mouse Brain Membranes

A compound incorporating the 4-cyclobutoxypiperidine scaffold was tested for its ability to inhibit the binding of [125I]CCK-8 to cholecystokinin type B (CCK-B) receptors in mouse brain membranes, yielding an IC50 of 31 nM at pH 6.5 [1]. While this assay did not include a direct comparator, the activity profile aligns with a class of potent CCK-B antagonists that have demonstrated anxiolytic and anti-panic effects in preclinical models, with typical reference antagonists such as L-365,260 exhibiting Ki values in the 1–10 nM range [2].

Cholecystokinin Receptor Anxiety Disorders Neuropharmacology

Enhanced Metabolic Stability: Cyclobutyl Ether vs. Linear Alkyl Ether Analogs

In a series of spirobenzopyran piperidine ether analogs, the cyclobutyl-constrained ethers demonstrated superior stability in liver microsomes and selectivity against CYP P450 enzymes compared to unconstrained 4-alkoxy piperidine derivatives [1]. The cyclobutyl group reduces metabolic liability by limiting the conformational flexibility that often exposes oxidatively labile sites on linear alkyl ethers. This metabolic advantage is a class-level observation for cyclobutyl-containing piperidines, which are less prone to O-dealkylation than their linear alkoxy counterparts.

Metabolic Stability Cytochrome P450 CNS Drug Design

Optimized Physicochemical Profile for CNS Penetration: LogP 0.68–1.64 and PSA 21.26 Ų

4-Cyclobutoxypiperidine exhibits calculated physicochemical properties that fall within favorable ranges for CNS drug candidates. Its LogP is reported as 0.68 (ChemBase) to 1.64 (Chemsrc), and its polar surface area (PSA) is 21.26 Ų [1]. These values align with CNS MPO (Multiparameter Optimization) guidelines, which suggest a preferred LogP range of 1–3 and a PSA of <90 Ų for optimal blood-brain barrier penetration [2]. In comparison, 4-ethoxypiperidine (calculated LogP ~1.0, PSA ~21 Ų) and 4-methoxypiperidine (LogP ~0.5, PSA ~21 Ų) have similar PSA but lower lipophilicity, while 4-cyclohexyloxypiperidine (LogP ~2.8) exceeds the CNS-optimal LogP range.

CNS Multiparameter Optimization Blood-Brain Barrier Penetration Physicochemical Properties

Clinical Validation: SUVN-G3031, a Phase 2 Candidate for Narcolepsy Derived from 4-Cyclobutoxypiperidine

The 4-cyclobutoxypiperidine scaffold is the direct precursor to N-[4-(1-cyclobutyl-piperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride (SUVN-G3031), a clinical-stage histamine H3 receptor inverse agonist that has completed Phase 2 trials for narcolepsy [1]. SUVN-G3031 demonstrated high receptor occupancy and marked wake-promoting effects with decreased rapid-eye-movement sleep in orexin-B saporin lesioned rats, supporting its therapeutic potential in human sleep disorders [2]. This clinical progression distinguishes 4-cyclobutoxypiperidine from many other 4-substituted piperidine building blocks that have not advanced beyond preclinical research.

Clinical Candidate Narcolepsy Sleep Disorders

High-Value Application Scenarios for 4-Cyclobutoxypiperidine in Drug Discovery and Chemical Biology


CNS Drug Discovery: Histamine H3 Receptor Antagonists for Sleep/Wake Disorders

Leverage 4-cyclobutoxypiperidine as a conformationally constrained building block to design novel H3R antagonists for narcolepsy, excessive daytime sleepiness, and cognitive disorders. The cyclobutyl ether motif confers low nanomolar H3R affinity and metabolic stability, as validated by the clinical candidate SUVN-G3031 [1]. The scaffold's favorable CNS MPO profile (LogP 0.68–1.64, PSA 21.26 Ų) supports brain penetration and reduces efflux liability [2].

CCK-B Receptor Antagonist Development for Anxiety and Panic Disorders

Utilize 4-cyclobutoxypiperidine as a core scaffold for synthesizing CCK-B receptor antagonists with nanomolar potency (IC50 31 nM demonstrated in mouse brain membranes) [1]. The scaffold offers a distinct chemotype that can be further optimized to improve upon the 31 nM starting point, potentially yielding novel anxiolytics with reduced side effect profiles compared to benzodiazepines.

Targeted Protein Degradation (TPD): E3 Ligase Ligands Incorporating 4-Cyclobutoxypiperidine

Employ 4-cyclobutoxypiperidine as a linker element or E3 ligase-binding moiety in PROTAC (proteolysis-targeting chimera) and molecular glue degraders. Patents have disclosed bifunctional compounds containing 4-cyclobutoxypiperidine derivatives that recruit cereblon E3 ubiquitin ligase to degrade androgen receptor (AR) and other disease-relevant proteins [1]. The piperidine nitrogen provides a versatile handle for conjugating target-binding warheads, while the cyclobutoxy group modulates linker geometry and physicochemical properties.

GPCR Modulator Libraries for High-Throughput Screening

Incorporate 4-cyclobutoxypiperidine into focused libraries of GPCR (G protein-coupled receptor) modulators. The piperidine core is a privileged scaffold for GPCR ligands, and the cyclobutoxy group introduces a unique conformational constraint that can enhance binding selectivity across receptor subtypes (e.g., opioid, muscarinic, dopaminergic) [1]. The compound's balanced lipophilicity and synthetic accessibility make it an ideal starting material for parallel synthesis and SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Cyclobutoxypiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.